molecular formula C16H21NO B5360952 N-(1,1-diethyl-2-propyn-1-yl)-2-(2-methylphenyl)acetamide

N-(1,1-diethyl-2-propyn-1-yl)-2-(2-methylphenyl)acetamide

Cat. No. B5360952
M. Wt: 243.34 g/mol
InChI Key: UJLUNSUAHZYDBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1,1-diethyl-2-propyn-1-yl)-2-(2-methylphenyl)acetamide, also known as DPPA, is a chemical compound that has been studied for its potential applications in scientific research. DPPA is a member of the acetylenic amide family, which has been shown to have a variety of biological activities, including anti-inflammatory, analgesic, and anti-tumor effects. In

Scientific Research Applications

N-(1,1-diethyl-2-propyn-1-yl)-2-(2-methylphenyl)acetamide has been studied for its potential applications in a variety of scientific research fields. One area of interest is in the development of new drugs for the treatment of cancer. This compound has been shown to have anti-tumor activity in vitro and in vivo, and may have potential as a chemotherapeutic agent. Additionally, this compound has been studied for its potential as an anti-inflammatory and analgesic agent, and may have applications in the treatment of pain and inflammation.

Mechanism of Action

The exact mechanism of action of N-(1,1-diethyl-2-propyn-1-yl)-2-(2-methylphenyl)acetamide is not fully understood, but it is thought to act by inhibiting the activity of certain enzymes and signaling pathways involved in cell growth and survival. This compound has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. Additionally, this compound has been shown to inhibit the activity of the protein kinase AKT, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that this compound can induce apoptosis, or programmed cell death, in cancer cells. Additionally, this compound has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, which are involved in the inflammatory response. In animal studies, this compound has been shown to have analgesic effects, reducing pain sensitivity in response to thermal and mechanical stimuli.

Advantages and Limitations for Lab Experiments

One advantage of using N-(1,1-diethyl-2-propyn-1-yl)-2-(2-methylphenyl)acetamide in lab experiments is its high purity and stability, which allows for accurate and reproducible results. Additionally, this compound has been shown to have low toxicity in animal studies, indicating that it may be a safe compound to work with. However, one limitation of using this compound is its relatively low solubility in aqueous solutions, which may limit its use in certain experimental settings.

Future Directions

There are several future directions for research on N-(1,1-diethyl-2-propyn-1-yl)-2-(2-methylphenyl)acetamide. One area of interest is in the development of new chemotherapeutic agents based on the structure of this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of cancer and other diseases. Finally, studies are needed to determine the safety and efficacy of this compound in human clinical trials.

Synthesis Methods

The synthesis of N-(1,1-diethyl-2-propyn-1-yl)-2-(2-methylphenyl)acetamide involves the reaction of 2-bromoacetophenone with diethyl acetylene dicarboxylate, followed by the addition of lithium diisopropylamide and 2-methylphenylacetic acid. The resulting product is then purified using column chromatography. This synthesis method has been optimized to yield high purity and high yields of this compound.

properties

IUPAC Name

N-(3-ethylpent-1-yn-3-yl)-2-(2-methylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO/c1-5-16(6-2,7-3)17-15(18)12-14-11-9-8-10-13(14)4/h1,8-11H,6-7,12H2,2-4H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJLUNSUAHZYDBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)(C#C)NC(=O)CC1=CC=CC=C1C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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